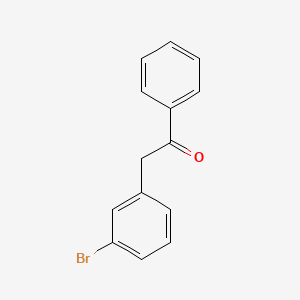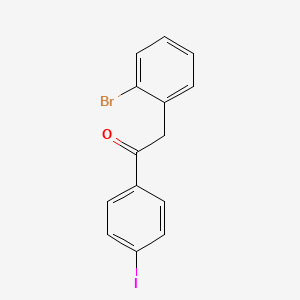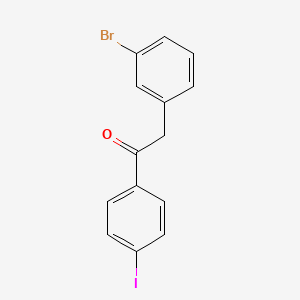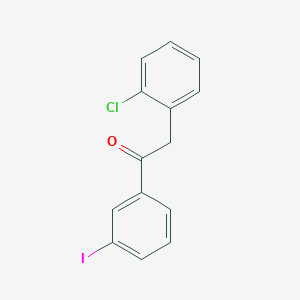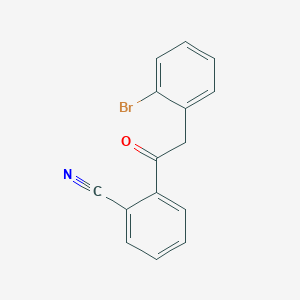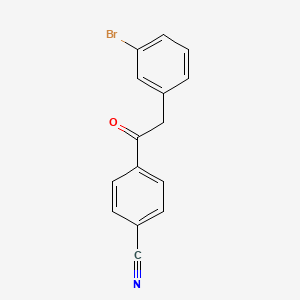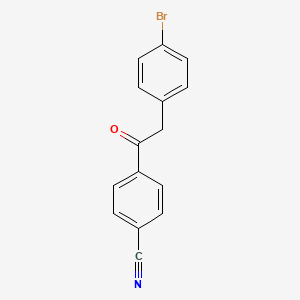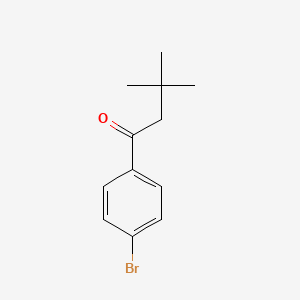
Ngic-I
Vue d'ensemble
Description
Ngic-I is a synthetic small molecule that has been developed as a potential therapeutic agent for a variety of diseases. This compound is a novel compound that has been shown to have significant anti-inflammatory and anti-oxidant properties. This compound is a non-toxic, orally active drug that has been used in preclinical and clinical studies to treat a range of conditions including diabetes, obesity, cardiovascular disease, and cancer. The molecular structure of this compound is composed of a cyclic peptide core, which is connected to an alkyl chain. This alkyl chain is then linked to an aromatic ring, which is connected to a hydrophobic tail. The structure of this compound gives it a unique set of properties which make it a promising therapeutic agent.
Applications De Recherche Scientifique
Applications dans les batteries Li-ion rechargeables
Ngic-I, en tant que liquide ionique, a trouvé des applications significatives dans les batteries Li-ion rechargeables . Il est utilisé dans la conception, la synthèse et les aspects computationnels de ces batteries . Les propriétés uniques de this compound en font un choix naturel pour les applications haute performance, y compris le développement de nouvelles chimies de batterie .
Bio-préservation
This compound offre des applications uniques dans la bio-préservation en raison de sa biocompatibilité intrinsèque . Il est étudié pour son potentiel dans la préservation des matériaux biologiques .
Applications en nanotechnologie
This compound est utilisé dans diverses procédures, procédés et produits liés à la nanotechnologie, en particulier en nanobiotechnologie et en nanomédecine . Il est développé pour un certain nombre de nouvelles utilisations industrielles et académiques .
Synthèses de nanosystèmes
This compound est utilisé dans la synthèse de nanosystèmes . Il joue un rôle crucial dans le développement de produits à l'échelle nanométrique .
Filtration membranaire
This compound est utilisé dans le processus de filtration membranaire . Il aide à la séparation des composants à l'échelle nanométrique .
Formation de biofilms
This compound est utilisé dans la formation de biofilms . Il aide à la création de films minces et visqueux de bactéries qui adhèrent aux surfaces .
Bio-séparations
This compound est utilisé dans les bio-séparations . Il aide à la séparation des molécules biologiques .
Inhibition de la PKC (protéine kinase C)
This compound fonctionne comme un inhibiteur de la PKC (protéine kinase C) . Des études sur le CMV humain (cytomégalovirus) montrent que les kinases UL97 peuvent être inhibées par this compound .
Mécanisme D'action
Target of Action
Ngic-I is a cell-permeable, selective indolocarbazole . The primary targets of this compound are Protein Kinase C (PKC) and UL97 kinases . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. UL97 kinases are a type of protein kinase found in human cytomegalovirus (CMV) that play a crucial role in viral replication .
Mode of Action
This compound functions as an inhibitor of PKC and UL97 kinases . By inhibiting these kinases, this compound disrupts their normal function, which can lead to changes in the phosphorylation state of proteins and impact various cellular processes .
Pharmacokinetics
It is mentioned that this compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of UL97 kinases by this compound leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregate . This suggests that this compound can affect the assembly of viral particles, potentially inhibiting the replication of human CMV .
Propriétés
IUPAC Name |
3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIIOLJNSPALSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NGIC-I against human cytomegalovirus (HCMV)?
A: this compound directly inhibits the activity of the HCMV-encoded protein kinase pUL97 . This kinase plays a critical role in viral replication, and its inhibition leads to a significant reduction in HCMV replication . Specifically, this compound prevents the formation of replication centers and disrupts the co-localization of pUL97 with the DNA polymerase processivity factor pUL44 . This interaction is crucial for efficient viral DNA replication.
Q2: What is the impact of this compound on the cytoplasmic events of the HCMV life cycle?
A: Research shows that this compound, alongside other methods of specifically inhibiting the kinase activity of pUL97, disrupts the normal formation of the viral cytoplasmic assembly compartment (AC) . This disruption manifests as:
Q3: What is the significance of targeting pUL97 for antiviral therapy?
A: The fact that a HCMV deletion mutant lacking a functional UL97 gene is completely insensitive to this compound strongly indicates that pUL97 is the critical target for this compound's antiviral activity . The high specificity of this compound for pUL97, coupled with the detrimental impact of pUL97 inhibition on HCMV replication, makes this viral kinase an attractive target for novel antiviral therapies. Furthermore, the development of resistance to current antiviral drugs is a growing concern, and targeting viral proteins like pUL97 could offer a new avenue for combating drug resistance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

